molecular formula C12H8F2O B6341057 4,4'-Difluoro-[1,1'-biphenyl]-3-ol CAS No. 1214367-64-2

4,4'-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B6341057
CAS No.: 1214367-64-2
M. Wt: 206.19 g/mol
InChI Key: ITLWVBJAYFYVJE-UHFFFAOYSA-N
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Description

4,4’-Difluoro-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and a hydroxyl group is attached to the 3 position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4’-difluorobiphenyl as the starting material.

    Hydroxylation: The introduction of the hydroxyl group at the 3 position can be achieved through various hydroxylation methods. One common method involves the use of a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective hydroxylation of the desired position.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Difluoro-[1,1’-biphenyl]-3-ol may involve large-scale hydroxylation processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4,4’-difluoro-[1,1’-biphenyl]-3-one.

    Reduction: The compound can be reduced to form 4,4’-difluoro-[1,1’-biphenyl]-3-amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4,4’-Difluoro-[1,1’-biphenyl]-3-one

    Reduction: 4,4’-Difluoro-[1,1’-biphenyl]-3-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4’-Difluoro-[1,1’-biphenyl]-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The fluorine atoms can also participate in interactions due to their electronegativity, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4,4’-Difluoro-[1,1’-biphenyl]-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

    4,4’-Difluoro-[1,1’-biphenyl]-3-amine:

Uniqueness

4,4’-Difluoro-[1,1’-biphenyl]-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-5-(4-fluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWVBJAYFYVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673376
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214367-64-2
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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